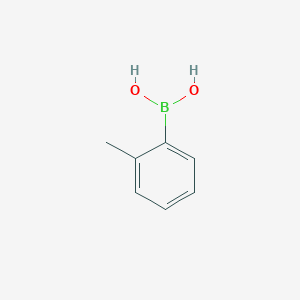![molecular formula C35H57NO2 B107937 2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol CAS No. 851039-24-2](/img/structure/B107937.png)
2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-substituted 2-aminopropane-1,3-diols, which includes compounds structurally related to the molecule of interest, has been explored in the context of developing immunosuppressive drugs. The synthesis process involves introducing a phenyl ring into the alkyl chain of a lead compound, which is a simplified derivative of myriocin. The position of the phenyl ring within the alkyl side chain is critical for the potency of the compounds. The synthesis of these compounds aims to optimize the length between the quaternary carbon atom and the phenyl ring, with two carbon atoms being the most suitable length for immunosuppressive activity .
Molecular Structure Analysis
The molecular structure of these compounds is significant in determining their biological activity. The absolute configuration at the quaternary carbon atom is particularly important. For instance, the (pro-S)-hydroxymethyl group is essential for potent immunosuppressive activity. The presence of favorable substituents for the (pro-R)-hydroxymethyl group, such as hydroxyalkyl or lower alkyl groups, enhances the activity of these molecules. The specific molecule 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride has been identified as having considerable immunosuppressive activity, which is promising for applications in organ transplantation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related 2-amino-1,3-propane diols are versatile and allow for the installation of two different functional groups concurrently. This is achieved through a general two-step strategy where the amino group is first reacted with various electrophiles to yield functional diol intermediates. These intermediates are then cyclized intramolecularly to produce functional aliphatic six-membered cyclic carbonate monomers. This method provides a platform for the synthesis of a wide range of functional materials, including biodegradable polymers for biomedical and environmentally friendly products .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of the phenyl ring and the specific substituents attached to the quaternary carbon atom affect the solubility, stability, and reactivity of the molecules. The purity of synthesized compounds, such as 2,2′-Bis[4-(3-aminophenoxy)phenyl]propane, can be very high, reaching up to 99.97% as measured by HPLC area normalization method. The characterization of these compounds is typically conducted using techniques such as elemental analysis and FTIR spectroscopy, which confirm the structure and purity of the synthesized molecules .
科学的研究の応用
Immunomodulatory Effects and Cancer Therapy Applications
FTY720 has been approved by the Food and Drug Administration (FDA) as a new treatment for multiple sclerosis. Its mechanism of action involves the activation of sphingosine-1-phosphate receptors (S1PRs), which plays a critical role in its immunosuppressive effects. Beyond its application in treating multiple sclerosis, FTY720 has demonstrated preclinical antitumor efficacy in several cancer models. Interestingly, the phosphorylation of FTY720, which is crucial for its immunosuppressive effects, is not required for its cytotoxic effect on cancer cells. This indicates that FTY720's antitumor mechanism may involve S1PR-independent pathways, which are distinct from its immunomodulatory effects (Zhang et al., 2013).
Environmental and Biotechnological Research
While the main focus of research on FTY720 has been on its medical applications, related compounds have been investigated for their roles and behavior in environmental and biotechnological contexts. For example, studies on 1,3-propanediol and 2,3-butanediol—compounds with structural similarities to the aforementioned chemical—have explored their production and purification from biologically produced sources. These studies contribute to our understanding of the downstream processing of biologically produced diols, which is relevant for industrial biotechnology and the production of chemicals and fuels from renewable resources (Xiu & Zeng, 2008).
将来の方向性
特性
IUPAC Name |
2-amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H57NO2/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(25-26-35(36,28-37)29-38)22-23-33(34)16-14-12-10-8-6-4-2/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSXESKDUWORBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCC(CO)(CO)N)CCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H57NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Octylphenethyl)-fingolimod | |
CAS RN |
851039-24-2 |
Source


|
| Record name | 3-(4-Octylphenethyl)-fingolimod | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QX5UH6MBE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

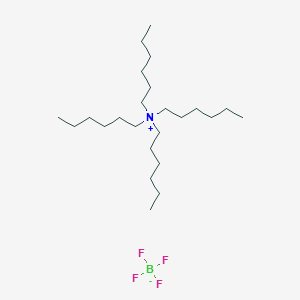
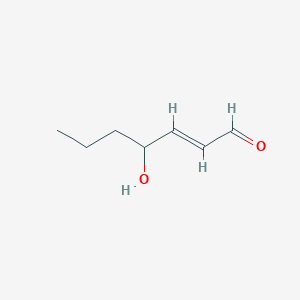
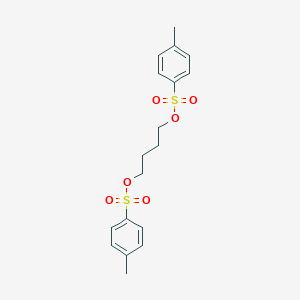
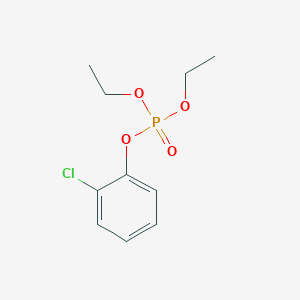

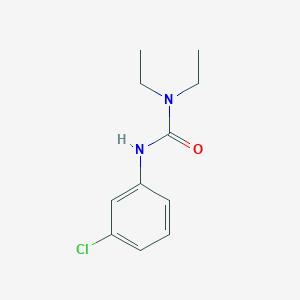

![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)
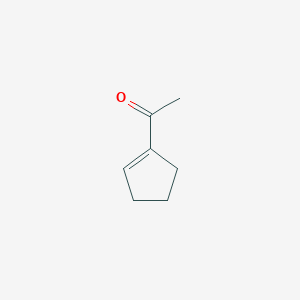
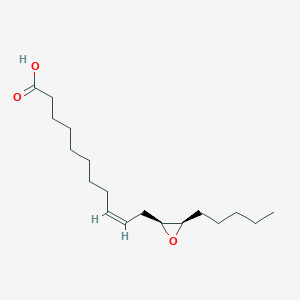
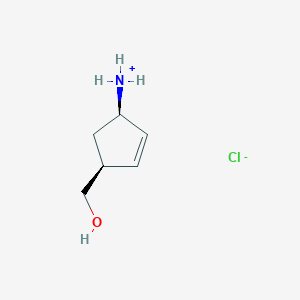
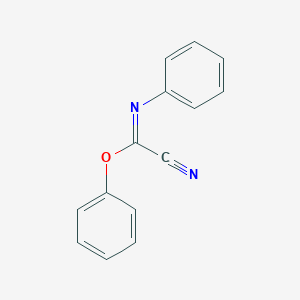
![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)
